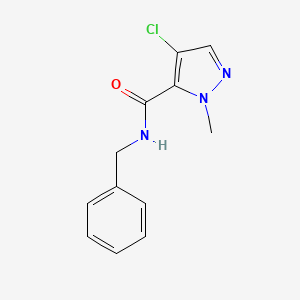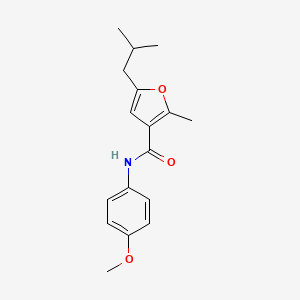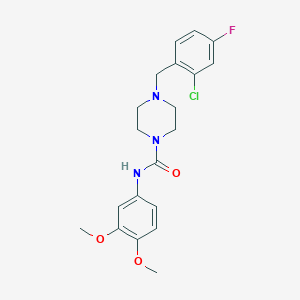![molecular formula C13H10BrN3O5 B5344976 2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5344976.png)
2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone, also known as BMN-673, is a novel PARP inhibitor that has gained significant attention in recent years. PARP inhibitors such as BMN-673 have been shown to have potential therapeutic applications in cancer treatment due to their ability to selectively target cancer cells.
Mécanisme D'action
2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone works by inhibiting PARP enzymes, which play a crucial role in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to their death. This mechanism of action is particularly effective in cancer cells with BRCA mutations, which have a defective DNA repair mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in preclinical studies. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone is its high selectivity for cancer cells, which minimizes the risk of side effects. Another advantage is its ability to enhance the effectiveness of other cancer treatments. However, one limitation of this compound is its high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on 2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone. One area of focus could be the development of more efficient synthesis methods to reduce the cost of production. Another area of research could be the identification of biomarkers that can predict the response to this compound in different types of cancer. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other cancer treatments.
Méthodes De Synthèse
2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone can be synthesized through a multistep process involving the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile, followed by condensation with ethyl acetoacetate and subsequent cyclization. The resulting compound is then subjected to nitration and hydrolysis to yield this compound.
Applications De Recherche Scientifique
2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with BRCA mutations, as they exploit the cancer cells' inherent DNA repair defects. This compound has also shown promise in treating other types of cancer, including ovarian, breast, and prostate cancers.
Propriétés
IUPAC Name |
2-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5/c1-22-9-4-2-7(6-8(9)14)3-5-10-15-12(18)11(17(20)21)13(19)16-10/h2-6H,1H3,(H2,15,16,18,19)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGMZRCLDQNHU-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)
![(4aR*,8aR*)-4-[4-(4-methoxyphenyl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5344902.png)
![4-{[(4-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5344916.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)
![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)
![7-acetyl-N-[(1R)-1-methylpentyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5344941.png)
![5-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B5344942.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344958.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)
![(1-{[3-(4-chlorophenyl)piperidin-1-yl]carbonyl}cyclopropyl)amine](/img/structure/B5344980.png)


![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)
